5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
The compound 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a pyrazolo[4,3-c]pyridine derivative featuring a piperazine-1-carbonyl group substituted with a pyridin-2-ylmethyl moiety. Its molecular formula is C25H23N7O2 (molecular weight: 477.5 g/mol).
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-27-16-20(22-21(17-27)24(32)30(26-22)19-8-3-2-4-9-19)23(31)29-13-11-28(12-14-29)15-18-7-5-6-10-25-18/h2-10,16-17H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPLCIDOGCICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps:
-
Formation of the Pyrazolopyridine Core: : The initial step involves the construction of the pyrazolopyridine core. This can be achieved through a cyclization reaction between a suitable hydrazine derivative and a pyridine carboxylic acid derivative under acidic conditions.
-
Introduction of the Phenyl Group: : The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrazolopyridine core is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Attachment of the Piperazine Moiety: : The piperazine moiety is introduced through a nucleophilic substitution reaction. The pyrazolopyridine intermediate is reacted with a pyridin-2-ylmethyl piperazine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling would also be implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, this compound is being investigated for its
Comparison with Similar Compounds
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- The pyridin-2-ylmethyl group in the target compound likely enhances target binding compared to furan or pyrazine analogs due to its aromatic nitrogen’s ability to form hydrogen bonds .
- Piperazine substituents with electron-withdrawing groups (e.g., carbonyl) improve metabolic stability over alkyl chains .
- Therapeutic Potential: Pyrazolo[4,3-d]pyrimidinones (–9) are established PDE5 inhibitors, suggesting the target compound may have applications in cardiovascular or erectile dysfunction therapies if similar mechanisms are shared .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Critical steps include:
- Cyclization of precursors : Formation of the pyrazolo[4,3-c]pyridinone core via cyclization of phenylhydrazine derivatives with aldehydes under acidic conditions .
- Piperazine coupling : Introduction of the 4-(pyridin-2-ylmethyl)piperazine moiety using carbonylative coupling reactions, often requiring catalysts like DCC (dicyclohexylcarbodiimide) or EDCI .
- Purification : Chromatography (e.g., flash column chromatography) is essential for isolating high-purity products, with yields typically ranging from 45% to 70% depending on solvent systems (e.g., ethyl acetate/hexane) .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions, especially the pyrazolo-pyridinone core and piperazine linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for fused-ring systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
- Structural analogs : Compare derivatives with variations in the piperazine substituent (e.g., acetyl vs. pyridinylmethyl groups) to assess impact on kinase inhibition or receptor binding .
- Functional group substitution : Replace the methyl group at position 5 with ethyl or methoxyethyl chains to study solubility and metabolic stability .
- In vitro assays : Use kinase inhibition assays (e.g., phosphodiesterase or tyrosine kinase targets) to quantify IC50 values and correlate with structural features .
Q. How can contradictory biological activity data across studies be resolved?
- Source analysis : Verify assay conditions (e.g., cell lines, solvent concentrations). For example, dimethyl sulfoxide (DMSO) concentrations >0.1% may non-specifically inhibit kinase activity .
- Metabolic stability testing : Assess whether contradictory results arise from differential cytochrome P450 metabolism in varying experimental models .
- Crystallographic binding studies : Resolve target engagement discrepancies by analyzing ligand-protein interactions (e.g., piperazine orientation in the active site) .
Q. What computational methods are recommended for predicting binding affinity to neurological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with GABA receptors or serotonin transporters, focusing on the pyridinylmethyl-piperazine moiety’s role in hydrogen bonding .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 50–100 ns to evaluate stability of the pyrazolo-pyridinone core in hydrophobic pockets .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding free energy, prioritizing substituents with ΔG < −8 kcal/mol .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Dose optimization : Administer 10–50 mg/kg intravenously in rodent models to determine bioavailability, leveraging the compound’s logP (~2.5) for blood-brain barrier penetration .
- Metabolite profiling : Use LC-MS/MS to identify primary metabolites, particularly oxidation products of the pyridinylmethyl group .
- Tissue distribution : Radiolabel the compound with 14C to track accumulation in brain, liver, and kidney tissues .
Data Contradiction and Validation
Q. How to address discrepancies in reported kinase inhibition profiles?
- Orthogonal assays : Validate activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cellular (e.g., proliferation inhibition in HeLa cells) approaches .
- Counter-screening : Test against off-target kinases (e.g., PKA, PKC) to rule out non-specific binding .
- Structural alignment : Compare with co-crystal structures of similar pyrazolo-pyridinones to identify conserved binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
